3-(1H-1,2,4-Triazol-1-yl)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,4-Triazol-1-yl)-2-butanone is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone typically involves the reaction of 1H-1,2,4-triazole with a suitable butanone derivative. One common method is the aza-Michael addition, where the triazole nitrogen attacks an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone, under basic conditions . The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as ionic liquids or metal-organic frameworks can be employed to facilitate the reaction under milder conditions and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-Triazol-1-yl)-2-butanone can undergo various chemical reactions, including:
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
3-(1H-1,2,4-Triazol-1-yl)-2-butanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazole ring’s nitrogen atoms can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound, known for its broad spectrum of biological activities.
3-(1H-1,2,4-Triazol-1-yl)propan-1-one: Similar structure but with a different carbonyl position, affecting its reactivity and applications.
3-(1H-1,2,4-Triazol-1-yl)butan-2-ol: The reduced form of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone, with different chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways.
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAGOYHWDZARPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C=NC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.